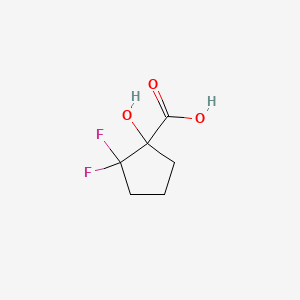
2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid is an organic compound with the molecular formula C6H8F2O3. This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a carboxylic acid group attached to a cyclopentane ring. It is a white crystalline powder that is soluble in water and has a melting point of approximately 60-65°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid typically involves the fluorination of cyclopentane derivatives. One common method includes the reaction of cyclopentanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 2,2-Difluoro-1-oxocyclopentane-1-carboxylic acid.
Reduction: 2,2-Difluoro-1-hydroxycyclopentane-1-methanol.
Substitution: 2-Methoxy-2-fluoro-1-hydroxycyclopentane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of fluorine atoms which can enhance binding affinity.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Eigenschaften
Molekularformel |
C6H8F2O3 |
|---|---|
Molekulargewicht |
166.12 g/mol |
IUPAC-Name |
2,2-difluoro-1-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H8F2O3/c7-6(8)3-1-2-5(6,11)4(9)10/h11H,1-3H2,(H,9,10) |
InChI-Schlüssel |
ODOPZAMUCBHSOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)(F)F)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


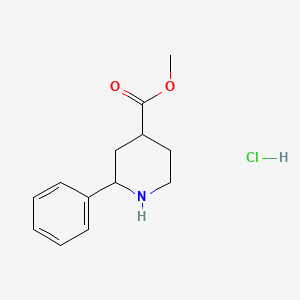
![tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate](/img/structure/B13573776.png)
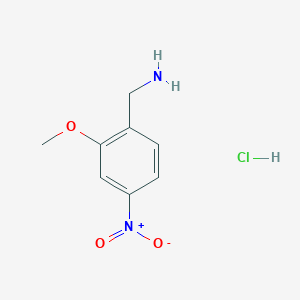

![N-[4-methoxy-3-(piperazin-1-yl)phenyl]-3-methyl-4-(pyridin-4-yl)benzamide hydrochloride](/img/structure/B13573806.png)

![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile](/img/structure/B13573816.png)
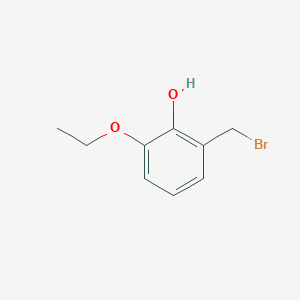

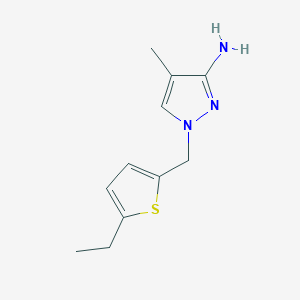


![2-[(Tert-butoxy)carbonyl]-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid](/img/structure/B13573857.png)

